molecular formula C26H22N2O3 B14189060 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide CAS No. 917920-83-3

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide

Cat. No.: B14189060
CAS No.: 917920-83-3
M. Wt: 410.5 g/mol
InChI Key: RSPLJMOKUPOPFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(furan-3-yl)-2,6-dimethylaniline with benzoyl chloride to form the intermediate product, which is then reacted with benzamide under specific conditions to yield the final compound . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These methods would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

917920-83-3

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide

InChI

InChI=1S/C26H22N2O3/c1-17-13-22(21-11-12-31-16-21)14-18(2)24(17)28-26(30)20-9-6-10-23(15-20)27-25(29)19-7-4-3-5-8-19/h3-16H,1-2H3,(H,27,29)(H,28,30)

InChI Key

RSPLJMOKUPOPFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C)C4=COC=C4

Origin of Product

United States

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